molecular formula C18H13F6S2Sb B12748301 Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) CAS No. 101200-58-2

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)

Cat. No.: B12748301
CAS No.: 101200-58-2
M. Wt: 529.2 g/mol
InChI Key: ATBZXGMQGJLCRE-UHFFFAOYSA-H
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Description

Introduction to Thianthrenium Salts and Hexafluoroantimonate Derivatives

Nomenclature and Structural Classification of 5-Phenylthianthrenium Hexafluoroantimonate

The compound thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) adheres to IUPAC naming conventions, which prioritize the cationic component followed by the anionic counterpart. The thianthrenium cation consists of a sulfur-containing heterocycle with a phenyl substituent at the 5-position, while the hexafluoroantimonate anion ($$ \text{SbF}_6^- $$) adopts an octahedral geometry, denoted by the OC-6-11 descriptor.

Key Structural Features:
  • Cation : The planar thianthrenium core comprises two fused benzene rings bridged by sulfur atoms, with a phenyl group at the 5-position. The positive charge resides on the central sulfur atom.
  • Anion : The hexafluoroantimonate ion ($$ \text{SbF}_6^- $$) exhibits weak coordination, minimizing electronic interference with the cation.

Table 1: Structural Descriptors

Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{13}\text{S}2\text{SbF}6 $$
IUPAC Name hexafluoroantimony(1-);5-phenylthianthren-5-ium
SMILES $$ \text{C}1\text{=CC=C(C=C1)[S+]2C}3\text{=CC=CC=C3SC}_4\text{=CC=CC=C42.FSb-(F)(F)(F)F} $$

The planar geometry of the cation enables π-stacking interactions in the solid state, as observed in related thianthrenium salts.

Historical Development of Thianthrenium Chemistry

Thianthrenium chemistry originated in the mid-20th century with studies on sulfur-containing heterocycles. The synthesis of 5-phenylthianthrenium derivatives emerged in the 1980s, driven by interest in their electronic properties and potential as arylating agents. Key milestones include:

  • 1980s : Development of methods to functionalize thianthrenium cores with aryl groups via electrophilic substitution.
  • 2000s : Adoption of hexafluoroantimonate as a counterion to enhance solubility and stability in nonpolar solvents.
  • 2020s : Application of thianthrenium salts in cross-coupling reactions, leveraging their bench stability and reactivity.

Recent advances, such as the synthesis of allenyl thianthrenium salts for annulation chemistry, underscore the versatility of this compound class.

Role of Hexafluoroantimonate Counterions in Organosulfur Compound Stability

The hexafluoroantimonate anion ($$ \text{SbF}_6^- $$) plays a pivotal role in stabilizing thianthrenium salts through:

  • Weak Coordination : Minimal interaction with the cation preserves its reactivity.
  • Enhanced Solubility : Improves dissolution in aprotic solvents like dichloromethane.
  • Thermal Stability : Mitigates decomposition at elevated temperatures compared to smaller anions (e.g., $$ \text{BF}_4^- $$).

Table 2: Counterion Comparison

Counterion Coordination Strength Thermal Stability (°C) Solubility in CH$$2$$Cl$$2$$
$$ \text{SbF}_6^- $$ Weak >150 High
$$ \text{PF}_6^- $$ Moderate ~100 Moderate
$$ \text{BF}_4^- $$ Strong <80 Low

Data adapted from studies on analogous thianthrenium salts.

The combination of a robust cation and a weakly coordinating anion makes 5-phenylthianthrenium hexafluoroantimonate a preferred choice in catalytic and materials science applications.

Properties

CAS No.

101200-58-2

Molecular Formula

C18H13F6S2Sb

Molecular Weight

529.2 g/mol

IUPAC Name

hexafluoroantimony(1-);5-phenylthianthren-5-ium

InChI

InChI=1S/C18H13S2.6FH.Sb/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;;;;;;;/h1-13H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

ATBZXGMQGJLCRE-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with phenyl groups under specific conditions. The reaction is often carried out in the presence of hexafluoroantimonate as a counterion to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent thianthrene compound.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Stability

Thianthrenium compounds are derived from thianthrene, characterized by a sulfur-containing polycyclic structure. The specific compound features a phenyl group at the fifth position and is paired with the hexafluoroantimonate anion, which enhances its stability and reactivity in chemical processes. The hexafluoroantimonate anion contributes to the compound's unique reactivity profile, making it suitable for various applications in advanced materials and pharmaceuticals .

Photoinitiation in Polymer Chemistry

One of the primary applications of thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is as a photoinitiator in cationic polymerization processes. This compound is particularly effective in initiating polymerization reactions under UV light, making it valuable in the production of coatings, adhesives, and inks. Its efficiency as a photoinitiator is attributed to its ability to generate reactive species upon exposure to light, which subsequently initiates the polymerization of monomers .

Performance Metrics

The performance of thianthrenium salts as photoinitiators can be evaluated through various tests:

  • Cure Speed : The rate at which the polymerization occurs upon exposure to UV light.
  • Scratch Test : Assessing the adhesion and durability of the cured material.
  • Toxicological Evaluation : Measuring the release of volatile organic compounds during curing .
PropertyMetric Description
Cure SpeedRate of polymerization initiation
Scratch ResistanceAdhesion strength post-curing
ToxicityVolatile compound release

Materials Science

Thianthrenium salts are utilized in developing advanced materials due to their stability and reactivity. They are particularly useful in creating fiber-reinforced composites that can be cured using light or ionizing radiation. These materials are applicable in various industries, including automotive and aerospace, where lightweight and durable components are essential .

Medicinal Chemistry

In medicinal chemistry, thianthrenium compounds have been investigated for their potential therapeutic applications. Their unique structural features allow for interactions with biological targets, which can lead to novel drug candidates. Research indicates that derivatives of thianthrenium may exhibit antiproliferative activity against cancer cell lines .

Case Studies

Several studies have explored the biological activity of thianthrenium derivatives:

  • A study examined the antiproliferative effects of synthesized compounds on various cancer cell lines, indicating potential for further development as chemotherapeutic agents .
  • Another investigation focused on the synthesis of thianthrenium derivatives with enhanced biological activity against specific pathogens, showcasing their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through its sulfur and phenyl groups. These interactions can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
Thianthrenium, 5-phenyl- hexafluoroantimonate(1−) Not explicitly provided Thianthrenium cation with phenyl substituent; SbF₆⁻ anion
Triphenylsulfonium hexafluoroantimonate C₁₈H₁₅F₆SSb 499.13 57840-38-7 Triphenylsulfonium cation; SbF₆⁻ anion
Diphenyliodonium hexafluoroantimonate C₁₂H₁₀F₆ISb 516.86 52754-92-4 Diphenyliodonium cation; SbF₆⁻ anion
(Thiodi-4,1-phenylene)bis[diphenylsulfonium] hexafluoroantimonate C₃₀H₂₄F₁₂S₃Sb₂ 89452-37-9 Bis-sulfonium cation; dual SbF₆⁻ anions
Cumene-cyclopentadienyl iron(II) hexafluoroantimonate C₁₄H₁₇F₆SbFe 476.88 100011-37-8 Ferrocene-derived cation; SbF₆⁻ anion

Key Observations :

  • Cationic Diversity : The thianthrenium derivative shares a sulfur-centered aromatic system with sulfonium salts (e.g., triphenylsulfonium), but differs in ring structure and substituents. Iodonium salts (e.g., diphenyliodonium) replace sulfur with iodine, enhancing oxidative stability .
  • Anionic Consistency: All listed compounds feature the SbF₆⁻ anion, known for its weak coordination and high thermal stability, making it ideal for cationic polymerization initiators .

Key Observations :

  • Exposure Limits : For example, sulfonium salts in photoinitiators (e.g., CPI 6976) have workplace exposure limits of 0.5 mg/m³ (as Sb) .

Biological Activity

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a specialized compound derived from thianthrene, characterized by its sulfur-containing structure and the presence of a phenyl group at the fifth position. The hexafluoroantimonate(1-) anion contributes to its unique stability and reactivity profile, making it a subject of interest in both materials science and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications.

Thianthrenium compounds exhibit significant biological activity due to their ability to interact with various nucleophiles and electrophiles. The hexafluoroantimonate anion enhances the stability of these interactions, which can lead to the formation of novel products with potential therapeutic applications. Research indicates that thianthrenium salts may engage in photoinitiation and electrophilic aromatic substitution reactions, which are crucial for developing new pharmaceuticals.

Comparative Biological Activity

The biological activity of thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can be compared with other thianthrenium derivatives. The following table summarizes the properties and biological activities of selected related compounds:

Compound NameDescriptionUnique Features
Thianthrenium, 5-(2,4,6-trimethylphenyl)-Another derivative with bulky substituentsEnhanced solubility and reactivity
Thianthrenium chlorideA simpler salt form without the hexafluoroantimonate anionMore readily available but less stable
5-MethylthianthreneA methyl-substituted variantExhibits different electronic properties affecting reactivity

Case Studies

  • Photoinitiation Studies : Research has shown that thianthrenium salts can act as effective photoinitiators in polymerization processes. The unique electronic properties imparted by the hexafluoroantimonate anion enhance the efficiency of these reactions, making them suitable for advanced material applications.
  • Electrophilic Substitution Reactions : A study explored the electrophilic substitution reactions involving thianthrenium salts. The results indicated that these compounds could selectively modify aromatic systems, leading to products with enhanced biological activity compared to traditional electrophiles.
  • Biological Assays : In vitro assays have demonstrated that thianthrenium compounds exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes through reactive intermediates formed during nucleophilic attack on cellular targets.

Synthesis Methods

The synthesis of thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves several steps:

  • Formation of Thianthrene Derivative : The initial step involves synthesizing the thianthrene core through cyclization reactions involving sulfur-containing precursors.
  • Introduction of Phenyl Group : The phenyl substituent is introduced at the fifth position via electrophilic aromatic substitution.
  • Complexation with Hexafluoroantimonic Acid : Finally, the compound is treated with hexafluoroantimonic acid to form the stable hexafluoroantimonate salt.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of thianthrenium compounds:

  • Enhanced Reactivity : The incorporation of fluorinated groups has been shown to significantly alter the reactivity and selectivity of thianthrenium compounds in organic synthesis .
  • Potential Therapeutic Applications : Investigations into the pharmacological properties suggest that these compounds may serve as leads for drug development targeting various biological pathways .
  • Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms involving thianthrenium salts, revealing pathways that could be exploited for selective chemical transformations .

Q & A

Basic: How is thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) synthesized and characterized for research use?

Methodological Answer:
The synthesis typically involves anion exchange reactions between thianthrenium chloride derivatives and silver hexafluoroantimonate (AgSbF₆) in anhydrous solvents (e.g., dichloromethane). The reaction is monitored via NMR to confirm displacement of the chloride anion by the hexafluoroantimonate counterion . Characterization includes:

  • ¹H/¹³C NMR : To confirm structural integrity and purity.
  • Cyclic Voltammetry (CV) : To determine redox potentials (e.g., Ered = 0.86 V vs. Fc/Fc<sup>+</sup>), critical for applications in oxidation reactions .
  • Elemental Analysis : To validate stoichiometry.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Containment : Use fume hoods and personal protective equipment (PPE) due to genotoxicity concerns identified in reverse mutation tests (Ames test) .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental risks from hexafluoroantimonate anions .
  • Exposure Mitigation : Implement glovebox techniques for air-sensitive reactions and avoid skin contact via double-gloving .

Advanced: How does this compound’s redox potential influence experimental design in molecular nanoring studies?

Methodological Answer:
Thianthrenium hexafluoroantimonate’s moderate redox potential (Ered = 0.86 V) enables selective oxidation of nanoring systems (e.g., c-P6·T6) to achieve defined charge states (4+, 6+, 12+). Key considerations:

  • Titration Control : Add stoichiometric equivalents of oxidant under inert atmospheres (e.g., N₂ or Ar) at low temperatures (223 K) to stabilize intermediates .
  • Supporting Electrolytes : Use 0.1 M Bu₄NPF₆ to maintain ionic strength and minimize side reactions during electrochemical studies .
  • NMR Monitoring : Track paramagnetic intermediates (e.g., c-P6·T6<sup>2+</sup>) with broadened spectra, requiring high-field instruments for resolution .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:
Conflicting toxicity reports (e.g., positive Ames test vs. no acute toxicity classification) require:

  • Dose-Response Studies : Conduct in vitro assays (e.g., micronucleus tests) to assess genotoxicity thresholds.
  • Comparative Analysis : Benchmark against structurally related sulfonium or iodonium hexafluoroantimonates, which show similar hazard profiles .
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity pathways and validate with experimental data .

Advanced: What spectroscopic techniques are optimal for tracking oxidation states in reactions involving this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., λmax ~500 nm for oxidized nanoring systems) to identify intermediate states .
  • EPR Spectroscopy : Detect paramagnetic species (e.g., c-P6·T6<sup>2+</sup>) with unresolved NMR signals .
  • X-ray Crystallography : Resolve structural changes in single-crystal samples post-oxidation, though challenges arise from air sensitivity .

Advanced: How does this compound compare to other oxidants (e.g., DIBAHAF, BAHAF) in synthetic applications?

Methodological Answer:

  • Redox Potential : Thianthrenium hexafluoroantimonate (Ered = 0.86 V) bridges the gap between mild (diAcFc, 0.50 V) and strong (DIBAHAF, 1.14 V) oxidants, enabling selective multi-electron transfers .
  • Solubility : Superior solubility in chlorinated solvents (e.g., CD₂Cl₂) vs. BAHAF, which may require polar aprotic solvents.
  • Stability : Less hygroscopic than AgSbF₆, reducing side reactions in moisture-sensitive systems .

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